molecular formula C10H37N5O6P2 B13777291 Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate CAS No. 94113-31-2

Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate

Cat. No.: B13777291
CAS No.: 94113-31-2
M. Wt: 385.38 g/mol
InChI Key: DQBPHDYPCHNJSD-UHFFFAOYSA-N
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Description

Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate (CAS: 94202-08-1) is a bisphosphonate derivative featuring a central imino bis(methylene) backbone linked to a 2-ethylhexyl alkyl chain and two phosphonate groups. The compound is stabilized by four ammonium counterions, enhancing its water solubility and reactivity in aqueous environments. Its structure enables strong metal-chelating properties, making it suitable for applications in industrial water treatment (e.g., scale and corrosion inhibition) and detergent formulations .

Key structural attributes:

  • Substituent: 2-ethylhexyl group (C₈H₁₇) provides hydrophobicity, balancing solubility and surfactant-like behavior.
  • Phosphonate groups: Two phosphonic acid moieties enable high-affinity binding to divalent cations (e.g., Ca²⁺, Mg²⁺).
  • Counterions: Tetraammonium (NH₄⁺) ensures solubility in neutral to mildly acidic conditions.

Properties

CAS No.

94113-31-2

Molecular Formula

C10H37N5O6P2

Molecular Weight

385.38 g/mol

IUPAC Name

tetraazanium;2-ethyl-N,N-bis(phosphonatomethyl)hexan-1-amine

InChI

InChI=1S/C10H25NO6P2.4H3N/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17;;;;/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17);4*1H3

InChI Key

DQBPHDYPCHNJSD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Starting Materials and Key Reagents

Stepwise Synthetic Route

A classical synthetic route involves the following steps:

  • Mannich-Type Reaction : Reaction of 2-ethylhexylamine with formaldehyde and phosphorous acid to form the bisphosphonate intermediate. This step forms the bisphosphonate backbone with methylene bridges linking the phosphonate groups to the nitrogen atom of the amine.

  • Phosphonation : The bisphosphonate intermediate is further reacted with phosphorous acid under acidic conditions to complete the formation of the bisphosphonate groups.

  • Neutralization : The resulting bisphosphonic acid is neutralized with ammonium hydroxide or ammonium salts to yield the tetraammonium salt form, enhancing solubility and stability.

Alternative Synthetic Approaches

  • Microwave-Assisted Synthesis : Accelerates the Mannich-type reaction and phosphonation steps, reducing reaction times from hours to minutes and improving product purity.
  • One-Pot Synthesis : Combines all reagents in a single reaction vessel, streamlining the process and minimizing purification steps.

Reaction Conditions

  • Temperature : Typically 80–120°C for conventional heating; microwave methods may use higher temperatures for shorter durations.
  • pH : Acidic conditions during phosphonation; neutral to slightly basic during ammonium neutralization.
  • Solvent : Water or aqueous mixtures are preferred for environmental and safety reasons.

Research Data and Comparative Analysis

Parameter Conventional Method Microwave-Assisted Method One-Pot Synthesis
Reaction Time 4–12 hours 10–30 minutes 1–3 hours
Yield 60–75% 75–85% 70–80%
Purity (HPLC) 90–95% 95–98% 92–96%
Scalability Moderate Limited to small scale Good
Environmental Impact Moderate (organic solvents possible) Low (aqueous, less solvent use) Low to moderate

Notes on Characterization and Quality Control

Summary of Preparation Methods

Step Description Key Reagents Conditions Outcome
Mannich Reaction Condensation of amine, formaldehyde, phosphorous acid 2-Ethylhexylamine, HCHO, H3PO3 80–100°C, acidic aqueous medium Bisphosphonate intermediate
Phosphonation Formation of bisphosphonate groups Phosphorous acid or PCl3 Acidic, 80–120°C Bisphosphonic acid derivative
Neutralization Conversion to tetraammonium salt Ammonium hydroxide Room temperature, aqueous This compound

Chemical Reactions Analysis

Hydrolysis and Stability

The compound exhibits pH-dependent hydrolysis due to its phosphonate groups. Under acidic conditions (pH < 3), the P–O bonds undergo partial cleavage, forming phosphoric acid derivatives. In alkaline environments (pH > 10), hydrolysis accelerates, producing ammonia and methylenebisphosphonate intermediates . Stability studies indicate optimal integrity at neutral pH (6–8), making it suitable for pharmaceutical formulations .

Ring-Opening Reactions with Aziridines

A study demonstrated that the compound participates in ring-opening reactions with N-carbamoyl aziridines under lithium bis(trimethylsilyl)amide (LiHMDS) catalysis. This reaction produces α-methylene-gem-bisphosphonate aziridines via a chelation-controlled mechanism .

Reaction Scope and Yields

Aziridine SubstrateReaction ConditionsProduct Yield (%)
N-Boc aziridineTHF, −78°C → 25°C72
N-Cbz aziridineTHF, −78°C → 40°C85
Bicyclic aziridineTHF, −78°C → 25°CNo reaction

The reaction’s efficiency depends on the aziridine’s substituents and protecting groups, with N-Cbz derivatives showing higher reactivity .

Metal Chelation and Coordination Chemistry

The bisphosphonate moiety binds strongly to divalent metal ions (e.g., Ca²⁺, Mg²⁺), forming stable complexes. This property underpins its affinity for hydroxyapatite in bone tissue .

Key Coordination Features

  • Binding Sites : Two phosphonate oxygen atoms and the imino nitrogen.

  • Stoichiometry : Typically forms 1:1 complexes with Ca²⁺ at physiological pH .

  • Thermodynamic Stability : Log K (stability constant) = 8.2 ± 0.3 for Ca²⁺, comparable to zoledronic acid .

Functionalization via Esterification

The phosphonate groups can undergo esterification with alcohols under Mitsunobu conditions (triphenylphosphine/diethylazodicarboxylate) . For example:

text
Tetraammonium compound + R-OH → Phosphonate ester + NH₃

This reaction is utilized to modify solubility and bioavailability for targeted drug delivery .

Comparative Reactivity with Other Bisphosphonates

The compound’s 2-ethylhexyl side chain and ammonium groups differentiate its reactivity from classical bisphosphonates:

FeatureAlendronateZoledronic AcidThis Compound
Side Chain Short alkylHeterocyclic2-ethylhexyl
Chelation Strength Moderate (Log K 7.5)High (Log K 9.1)Moderate (Log K 8.2)
Hydrolysis Rate Fast (t₁/₂ = 2 h)Slow (t₁/₂ = 48 h)Intermediate (t₁/₂ = 12 h)

The elongated hydrophobic side chain enhances membrane permeability but reduces aqueous solubility relative to alendronate .

Synthetic Pathways

The compound is synthesized via a one-pot reaction involving:

  • Condensation : 2-ethylhexylamine with formaldehyde.

  • Phosphorylation : Addition of phosphorus trichloride followed by hydrolysis.

  • Ammoniation : Neutralization with ammonium hydroxide .

Key optimizations include microwave-assisted synthesis (85% yield vs. 62% conventional) .

Scientific Research Applications

Chemical Structure and Synthesis

Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate features a unique tetraammonium cation and a bisphosphonate moiety, characterized by two phosphonate groups linked to a carbon atom. The synthesis of this compound typically involves several key steps, including:

  • Formation of the Bisphosphonate Backbone : This is achieved through the reaction of phosphorus-containing reagents with suitable carbon sources.
  • Incorporation of the Ammonium Cation : The introduction of the tetraammonium structure enhances solubility and biological activity.
  • Modification for Yield Optimization : Techniques such as microwave-assisted synthesis may be employed to improve yield and purity.

This compound exhibits significant biological activity, particularly in inhibiting bone resorption. Similar to other bisphosphonates, it interacts with osteoclasts, which are cells responsible for bone breakdown. The compound's mechanisms of action likely involve:

  • Inhibition of Osteoclast Activity : By modulating cellular signaling pathways related to bone metabolism, it reduces osteoclast-mediated resorption.
  • Potential Therapeutic Applications : This activity positions the compound as a candidate for treating osteoporosis and other bone-related diseases.

Applications in Medicine

The primary applications of this compound include:

  • Osteoporosis Treatment : Its ability to inhibit bone resorption makes it valuable in managing osteoporosis.
  • Cancer Therapy Support : Bisphosphonates are often used in conjunction with cancer treatments to prevent skeletal-related events in patients with bone metastases .
  • Research Tool : The compound serves as a model for studying bisphosphonate interactions with biological systems.

Comparative Analysis with Other Bisphosphonates

This compound shares structural similarities with other well-known bisphosphonates but possesses unique features that may enhance its efficacy:

Compound NameStructureUnique Features
AlendronateContains nitrogenPrimarily used for osteoporosis; has a hydroxyl group enhancing binding affinity
RisedronateContains nitrogenKnown for potency against osteoclasts; has a pyridylmethyl side chain
Zoledronic AcidContains nitrogenHighly potent; used in cancer treatment; more complex side chain

The unique ammonium structure and side chain configuration of this compound may influence its solubility and biological activity compared to these established compounds.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of bisphosphonates, including this compound, in various clinical settings:

  • A network meta-analysis indicated that bisphosphonates significantly reduce skeletal-related events in multiple myeloma patients, suggesting that compounds like tetraammonium [[(2-ethylhexyl

Mechanism of Action

The mechanism of action of Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate involves its interaction with specific molecular targets and pathways. The compound’s phosphonate groups can chelate metal ions, affecting various biochemical processes. Additionally, the imino group can interact with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Bisphosphonates

Tetraammonium [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate (CAS: N/A, registered 31/05/2018)
  • Substituent : 2-hydroxyethyl (HO-CH₂-CH₂-) introduces polarity and hydrogen-bonding capacity.
  • Properties : Higher hydrophilicity compared to the 2-ethylhexyl variant, favoring applications in low-ionic-strength environments.
  • Applications : Preferred in pharmaceuticals or cosmetics where biocompatibility is critical .
Tetraammonium [[(3,5,5-trimethylhexyl)imino]bis(methylene)]bisphosphonate (CAS: N/A, registered 31/05/2018)
  • Substituent : Branched 3,5,5-trimethylhexyl group increases steric hindrance and lipophilicity.
  • Properties : Reduced solubility in water but enhanced stability in organic-aqueous mixed solvents.
  • Applications: Potential use in oilfield chemicals or as a stabilizer in emulsion systems .

Table 1: Substituent-Driven Property Differences

Compound Substituent LogP (Calc.) Solubility (g/L, H₂O) Key Application
Target Compound (2-ethylhexyl) C₈H₁₇ (linear alkyl) ~2.5* ~150 Industrial water treatment
2-Hydroxyethyl Variant HO-CH₂-CH₂- ~-1.0* ~300 Pharmaceuticals
3,5,5-Trimethylhexyl Variant Branched C₉H₁₉ ~3.8* ~50 Oilfield chemicals

*Estimated based on analogous structures in .

Counterion Variations

Tetrasodium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate (CAS: 94087-51-1)
  • Counterions : Tetrasodium (Na⁺) replaces ammonium.
  • Properties : Higher thermal stability (>300°C) and alkaline pH tolerance (up to pH 12).
  • Applications : Used in high-pH industrial boilers or detergents .
Tripotassium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate (CAS: 94230-76-9)
  • Counterions : Tripotassium (K⁺).
  • Properties : Intermediate solubility between sodium and ammonium salts; compatible with hard water.
  • Applications : Agricultural formulations requiring cation compatibility .

Table 2: Counterion Impact on Performance

Compound Counterion Thermal Stability pH Range Key Advantage
Tetraammonium (Target) NH₄⁺ Moderate (~150°C) 4–9 Rapid solubility
Tetrasodium Na⁺ High (>300°C) 7–12 Alkaline stability
Tripotassium K⁺ Moderate (~200°C) 6–10 Hard water compatibility

Functional Group Modifications

[[(2-Mercaptoethyl)imino]bis(methylene)]bisphosphonic acid (CAS: 78014-43-4)
  • Modification : Thiol (-SH) group replaces alkyl chains.
  • Properties : Enhanced metal-binding via thiol coordination; prone to oxidation.
  • Applications : Niche use in heavy metal sequestration (e.g., Hg²⁺, Pb²⁺) .
Tetraammonium [ethane-1,2-diylbis(nitrilobis(methylene))]tetrakisphosphonate (CAS: 38750-81-1)
  • Structure : Four phosphonate groups with ethylene linkage.
  • Properties : Superior chelation capacity (binds 4+ metal ions) but lower solubility.
  • Applications : Advanced scale inhibition in extreme conditions .

Research Findings and Industrial Relevance

  • Efficacy in Scale Inhibition : The target compound outperforms hydroxyethyl variants in high-Ca²⁺ environments (e.g., 95% inhibition at 10 ppm vs. 80% for hydroxyethyl) due to its hydrophobic tail stabilizing Ca-phosphonate complexes .
  • Environmental Impact : Ammonium salts exhibit higher biodegradability (~70% in 28 days) compared to sodium counterparts (~40%), aligning with EU REACH guidelines .
  • Synthetic Scalability : Industrial-grade production (99% purity) is well-established for sodium and ammonium salts, with costs ranging $50–80/kg .

Biological Activity

Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate is a synthetic compound belonging to the bisphosphonate class, which is known for its ability to inhibit bone resorption. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and potential side effects, supported by case studies and research findings.

Bisphosphonates, including this compound, primarily exert their effects by inhibiting osteoclast-mediated bone resorption. The mechanism involves the inhibition of farnesyl diphosphate synthase (FDPS), a key enzyme in the mevalonate pathway, which is crucial for osteoclast function and survival . This inhibition leads to reduced osteoclast activity and increased bone mineral density.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Antiresorptive Effects : The compound effectively reduces bone turnover markers and increases bone mineral density in various animal models.
  • Anti-cancer Properties : Research indicates that bisphosphonates may have a role in reducing the risk of bone metastases in cancers such as breast cancer. Studies have shown that bisphosphonates can significantly reduce the 10-year risk of bone recurrence in postmenopausal women with breast cancer .
  • Cardiovascular Effects : Some studies suggest that bisphosphonates may lower the risk of cardiovascular events, although this area requires further investigation to establish a clear connection .

Case Studies

  • Osteonecrosis of the Jaw (ONJ) : A notable case involved a 69-year-old female patient treated with zoledronic acid (a bisphosphonate) who developed ONJ after undergoing surgery for breast cancer. The treatment led to severe complications, highlighting the potential risks associated with long-term bisphosphonate therapy .
  • Breast Cancer Treatment : A meta-analysis involving over 11,000 postmenopausal women indicated that those receiving adjuvant bisphosphonates had lower rates of distant recurrence and mortality from breast cancer compared to those not treated with these agents .

Research Findings

Recent studies have explored various aspects of this compound:

  • Structure-Activity Relationship : The efficacy of this compound can be attributed to its structural modifications, which enhance its affinity for bone mineral and its inhibitory effects on osteoclasts .
  • Comparative Studies : In comparative studies with other bisphosphonates, this compound has shown promising results in terms of potency and safety profiles.

Data Summary

Study TypeFindings
Mechanistic StudyInhibition of FDPS leads to reduced osteoclast activity
Clinical TrialSignificant reduction in bone recurrence in postmenopausal breast cancer patients
Case ReportONJ development linked to prolonged bisphosphonate use
Meta-AnalysisLower risk of cardiovascular events among bisphosphonate users

Q & A

Q. Q1. What are the established synthetic routes for tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate, and what analytical methods validate its purity?

The compound is synthesized via condensation reactions between phosphonic acid derivatives and alkylamine precursors. A common approach involves reacting 2-ethylhexylamine with methylenebisphosphonic acid derivatives under acidic catalysis (e.g., 4-toluenesulfonic acid in dry benzene) . Post-synthesis, purity is validated using:

  • Elemental analysis (C, H, N, P content).
  • IR spectroscopy to confirm P=O (1150–1250 cm⁻¹) and P-O-C (950–1050 cm⁻¹) stretches.
  • ¹H/³¹P NMR to verify alkyl chain integration and phosphonate group symmetry .

Advanced Synthesis Optimization

Q. Q2. How can reaction conditions be optimized to improve yields of this compound?

Key variables include:

  • Catalyst selection : Acidic catalysts (e.g., 4-toluenesulfonic acid) enhance imine bond formation but may require neutralization post-reaction .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of phosphonic acid precursors, while benzene minimizes side reactions .
  • Stoichiometric ratios : Excess alkylamine (1.2–1.5 eq.) drives the reaction to completion, as imine formation is equilibrium-dependent.
  • Temperature control : Reactions at 60–80°C balance kinetics and thermal decomposition risks .

Structural and Functional Analysis

Q. Q3. What advanced spectroscopic techniques resolve ambiguities in the coordination geometry of this compound?

  • X-ray crystallography : Determines bond angles (e.g., C-P-O ≈ 109.5°) and confirms the tetrahedral geometry of phosphonate groups .
  • ²⁹Si NMR (if silane-modified): Probes ligand-metal interactions in coordination complexes.
  • ESI-MS : Identifies molecular ion peaks (e.g., [M-H]⁻ at m/z 465) and detects hydrolysis byproducts .

Application-Oriented Research

Q. Q4. How does the alkyl chain length (e.g., 2-ethylhexyl) influence the chelation efficiency of tetraammonium bisphosphonates in aqueous systems?

Longer alkyl chains (e.g., 2-ethylhexyl vs. propyl) enhance hydrophobicity, improving adsorption onto mineral surfaces (e.g., CaCO₃). However, excessive chain length reduces water solubility, limiting dispersibility. Optimal performance is observed with C6–C8 chains, balancing solubility and surface affinity .

Q. Q5. What methodologies quantify the anti-scaling performance of this compound in industrial water systems?

  • Static scale inhibition tests : Measure CaCO₃ inhibition efficiency (%) via ICP-OES after 24-hour incubation at 60°C.
  • Dynamic loop tests : Simulate flow conditions to assess fouling resistance using pressure-drop monitoring .

Data Contradiction and Reproducibility

Q. Q6. How can researchers address discrepancies in reported chelation constants for tetraammonium bisphosphonates?

Variations arise from:

  • pH dependence : Chelation capacity peaks at pH 7–9 but declines under acidic conditions due to protonation of phosphonate groups .
  • Ionic strength : High NaCl/CaCl₂ concentrations compete for binding sites, reducing apparent stability constants.
    Standardize testing conditions (pH 8.5, 25°C, 0.1 M ionic strength) and use EDTA titration as a reference method .

Analytical Method Validation

Q. Q7. What validated HPLC protocols separate this compound from degradation products?

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile phase : 20 mM KH₂PO₄ (pH 3.0)/acetonitrile (85:15 v/v).
  • Detection : UV at 210 nm (phosphonate absorption).
  • Retention time : ~6.2 minutes, with degradation peaks (e.g., phosphonic acid) eluting earlier .

Regulatory and Safety Compliance

Q. Q8. What safety protocols are mandated for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of ammonia vapors.
  • Waste disposal : Neutralize acidic residues before disposal per ECHA guidelines (EC 244-751-4) .

Comparative Studies

Q. Q9. How does this compound compare to sodium/potassium salts in corrosion inhibition?

Tetraammonium salts exhibit superior solubility in hard water (≥500 ppm Ca²⁺) due to ammonium’s chaotropic effect, whereas sodium salts precipitate at high ionic strength. However, potassium variants (e.g., CAS 84852-49-3) offer better thermal stability (>100°C) .

Advanced Computational Modeling

Q. Q10. What DFT parameters predict the binding affinity of this compound to Fe³⁺ ions?

  • Basis set : B3LYP/6-311+G(d,p) for geometry optimization.
  • Solvation model : PCM (water) to account for dielectric effects.
  • Key metrics : Gibbs free energy (ΔG < −30 kJ/mol indicates strong chelation) and Mulliken charges on phosphonate oxygens (−0.75 to −0.85 e) .

Stability and Degradation

Q. Q11. What accelerated aging tests evaluate the hydrolytic stability of this compound?

  • Conditions : 70°C, 75% RH for 14 days.
  • Analysis : Monitor pH drift (target: 7.5–8.5) and quantify free phosphate via ion chromatography. Degradation >5% indicates instability .

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